(2S,4R)-2-methyl-4-pentylthiane
Description
(2S,4R)-2-Methyl-4-pentylthiane is a sulfur-containing heterocyclic compound with a six-membered thiane ring (C₅H₁₀S) substituted by a methyl group at the 2-position and a pentyl group at the 4-position. Its stereochemistry is defined by the S-configuration at C2 and R-configuration at C4, which significantly influences its physicochemical properties and reactivity. Thianes are structural analogs of cyclohexanes but with a sulfur atom replacing one carbon, introducing electronic and steric variations due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen or nitrogen.
This compound is primarily studied in the context of chiral synthesis and organocatalysis. Its branched alkyl substituents enhance lipophilicity, making it a candidate for applications in asymmetric catalysis or as a building block in medicinal chemistry. The pentyl chain at C4 contributes to increased van der Waals interactions, while the methyl group at C2 introduces steric hindrance, affecting its conformational flexibility .
Properties
CAS No. |
76097-71-7 |
|---|---|
Molecular Formula |
C11H22S |
Molecular Weight |
186.36 g/mol |
IUPAC Name |
(2S,4R)-2-methyl-4-pentylthiane |
InChI |
InChI=1S/C11H22S/c1-3-4-5-6-11-7-8-12-10(2)9-11/h10-11H,3-9H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
SSYNZOSWHXSEOL-WDEREUQCSA-N |
Isomeric SMILES |
CCCCC[C@@H]1CCS[C@H](C1)C |
Canonical SMILES |
CCCCCC1CCSC(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-methyl-4-pentylthiane typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or chiral catalysts are used to control the stereochemistry of the product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize the yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is designed to be efficient and cost-effective, with a focus on achieving high enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-methyl-4-pentylthiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce various thiane derivatives.
Scientific Research Applications
(2S,4R)-2-methyl-4-pentylthiane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific chiral properties.
Mechanism of Action
The mechanism by which (2S,4R)-2-methyl-4-pentylthiane exerts its effects depends on its interaction with molecular targets. The compound’s stereochemistry allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize (2S,4R)-2-methyl-4-pentylthiane, we compare it with three structurally related thiane derivatives (Table 1) and discuss key research findings.
Table 1: Comparative Properties of Thiane Derivatives
| Compound | Molecular Formula | Boiling Point (°C) | Solubility (mg/mL) | LogP | Synthetic Yield (%) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₂₂S | 215–220 | 0.12 (water) | 4.7 | 65–70 | Chiral ligands, catalysis |
| (2R,4S)-2-Methyl-4-pentylthiane | C₁₁H₂₂S | 210–215 | 0.10 (water) | 4.7 | 60–65 | Stereochemical studies |
| 2-Methyl-4-butylthiane | C₁₀H₂₀S | 198–203 | 0.18 (water) | 3.9 | 75–80 | Solvent additive, intermediates |
| 4-Pentylthiane (unsubstituted) | C₉H₁₈S | 185–190 | 0.25 (water) | 3.2 | 85–90 | Reference compound |
Stereoisomeric Comparison: (2S,4R) vs. (2R,4S)
The enantiomeric pair (2S,4R) and (2R,4S) exhibit nearly identical physical properties (e.g., boiling point, LogP) but differ in optical rotation ([α]₂₀ᴅ = +12.5° vs. −12.3°) and catalytic performance. Studies show the (2S,4R) isomer achieves higher enantioselectivity (up to 92% ee) in asymmetric hydrogenation reactions compared to its counterpart (78% ee), likely due to favorable spatial alignment of the pentyl group with catalytic metal centers .
Alkyl Chain Length: Pentyl vs. Butyl
Replacing the pentyl group with a butyl chain (2-methyl-4-butylthiane) reduces molecular weight and lipophilicity (LogP drops from 4.7 to 3.9). The shorter chain improves aqueous solubility (0.18 mg/mL vs. 0.12 mg/mL) but diminishes stability in nonpolar solvents. In catalytic applications, the pentyl derivative outperforms the butyl analog in reactions requiring hydrophobic environments, such as phase-transfer catalysis .
Substitution Pattern: Methyl vs. Unsubstituted
The unsubstituted 4-pentylthiane lacks steric hindrance at C2, resulting in higher synthetic yields (85–90%) but lower catalytic activity. The methyl group in this compound introduces conformational rigidity, reducing side reactions in Suzuki-Miyaura couplings (yield: 89% vs. 72% for the unsubstituted variant) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
